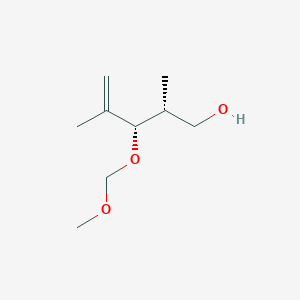
(2R,3S)-3-(methoxymethoxy)-2,4-dimethylpent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-(methoxymethoxy)-2,4-dimethylpent-4-en-1-ol is an organic compound with a specific stereochemistry This compound features a methoxymethoxy group, two methyl groups, and a pent-4-en-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(methoxymethoxy)-2,4-dimethylpent-4-en-1-ol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylpent-4-en-1-ol.
Protection of Hydroxyl Group: The hydroxyl group is protected using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine.
Stereoselective Reactions: The stereochemistry is introduced through stereoselective reactions, often using chiral catalysts or reagents.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for large batches.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve efficiency and yield.
Automation: Employing automated systems for precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-(methoxymethoxy)-2,4-dimethylpent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using reagents like PCC (Pyridinium chlorochromate).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the methoxymethoxy group with other functional groups using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and Acetic acid.
Reduction: LiAlH4, NaBH4 (Sodium borohydride), and Hydrogen gas with a palladium catalyst.
Substitution: NaH, Alkyl halides, and Solvents like THF (Tetrahydrofuran).
Major Products
Oxidation: Aldehydes, Ketones.
Reduction: Alcohols, Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Stereochemistry: Investigated for its stereochemical properties and reactions.
Biology
Biochemical Studies: Used in studies to understand biochemical pathways and enzyme interactions.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S)-3-(methoxymethoxy)-2,4-dimethylpent-4-en-1-ol involves its interaction with molecular targets such as enzymes or receptors. The methoxymethoxy group can participate in hydrogen bonding, while the double bond and methyl groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-(methoxymethoxy)-2,4-dimethylpent-4-en-1-ol: Unique due to its specific stereochemistry and functional groups.
(2R,3S)-3-(methoxymethoxy)-2,4-dimethylpentane: Lacks the double bond, leading to different reactivity.
(2R,3S)-3-(hydroxymethoxy)-2,4-dimethylpent-4-en-1-ol: Hydroxyl group instead of methoxymethoxy, affecting its chemical properties.
Properties
CAS No. |
501015-46-9 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(2R,3S)-3-(methoxymethoxy)-2,4-dimethylpent-4-en-1-ol |
InChI |
InChI=1S/C9H18O3/c1-7(2)9(8(3)5-10)12-6-11-4/h8-10H,1,5-6H2,2-4H3/t8-,9-/m1/s1 |
InChI Key |
GELFQNNMXZPXBK-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@H](CO)[C@@H](C(=C)C)OCOC |
Canonical SMILES |
CC(CO)C(C(=C)C)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


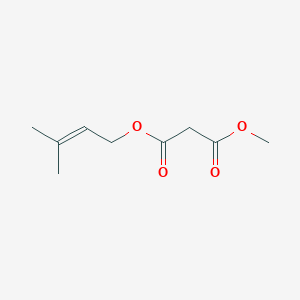
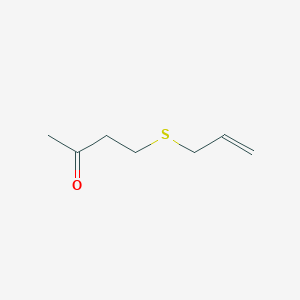
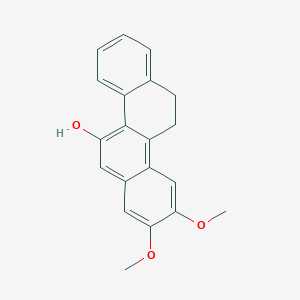
![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
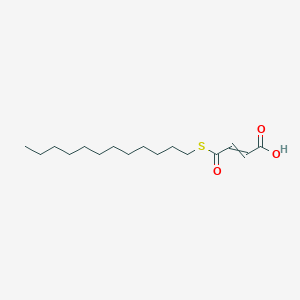
![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)
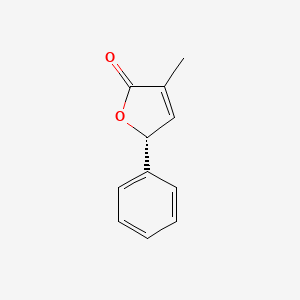
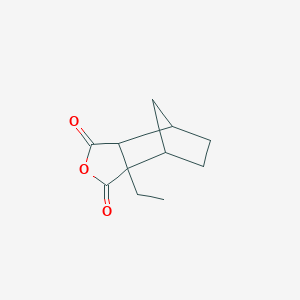
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
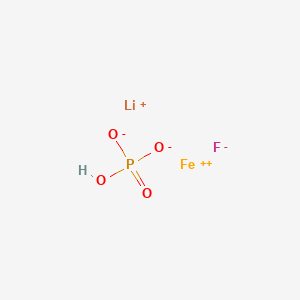
![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)
